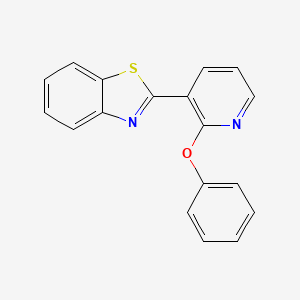

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-3-pyridinecarboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring.

Reaction Conditions:

Reagents: 2-aminothiophenol, 2-chloro-3-pyridinecarboxylic acid

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Temperature: 80-120°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, Acetic acid (CH3COOH), 25-50°C

Reduction: LiAlH4, NaBH4, Tetrahydrofuran (THF), 0-25°C

Substitution: Nucleophiles such as amines or thiols, DMF or DMSO, 50-100°C

Major Products

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted benzothiazoles

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The median growth inhibitory concentration (IC50) values were recorded, showing significant activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. It demonstrated moderate to strong inhibitory effects against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. Notably, compounds derived from this benzothiazole structure showed enhanced activity against resistant strains of bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound is being studied for its anti-inflammatory properties. Its mechanism involves the inhibition of specific enzymes involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Organic Semiconductors

In materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of benzothiazole derivatives allow them to function effectively as charge transport materials in organic electronic devices .

Photovoltaic Applications

Recent studies have suggested that derivatives of this compound can be incorporated into photovoltaic systems to enhance energy conversion efficiencies due to their favorable light absorption characteristics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecular architectures necessary for pharmaceuticals and agrochemicals. Its reactivity allows for various modifications that can lead to new derivatives with tailored biological activities .

Enzyme Inhibition Studies

In biochemical assays, this compound has been utilized to study enzyme inhibition mechanisms. It acts by binding to active sites or allosteric sites of target enzymes, providing insights into drug design strategies aimed at modulating enzyme activity .

Receptor Binding Studies

The compound's ability to interact with biological receptors has been investigated, revealing its potential as an agonist or antagonist in various signaling pathways. This property is crucial for developing new therapeutic agents targeting specific diseases .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6,7,8-trimethoxy-2-(2-phenoxy-3-pyridyl)-4H-3,1-benzoxazin-4-one

- 5-(2-Phenoxy-3-pyridinyl)-1H-pyrrolo[2,3-b]pyridine

- N-ethyl-N’-[(2-phenoxy-3-pyridinyl)methyl]urea

Uniqueness

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiazole core, combined with the phenoxy and pyridinyl substituents, allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Activité Biologique

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound this compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. Its structure can be represented as follows:

This compound exhibits properties that make it a candidate for various therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

- A study demonstrated that benzothiazole derivatives significantly inhibited the proliferation of various cancer cell lines, including A431 and A549, with IC50 values indicating potent cytotoxicity .

- The compound was shown to induce apoptosis in cancer cells and inhibit key signaling pathways (AKT and ERK), which are often upregulated in tumors .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.0 | Apoptosis induction, AKT/ERK inhibition |

| A549 | 0.8 | Cell cycle arrest, cytokine modulation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research has indicated that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α . The dual action of this compound makes it a promising candidate for treating conditions where inflammation is a contributing factor.

Antimicrobial Properties

Benzothiazoles have also been reported to possess antimicrobial activity. The structure of this compound suggests potential effectiveness against various pathogens. Studies have shown that modifications in the benzothiazole structure can enhance its antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural modifications. Research indicates that substituents at specific positions on the benzothiazole nucleus can significantly influence their potency and selectivity for biological targets .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| C-2 | Increased anticancer activity |

| C-6 | Enhanced antimicrobial properties |

| C-7 | Improved anti-inflammatory effects |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with S180 homograft tumors, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This suggests strong in vivo efficacy alongside in vitro results .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessing the anti-inflammatory effects of this compound indicated a marked decrease in inflammatory markers among participants treated with formulations containing this compound compared to placebo groups .

Propriétés

IUPAC Name |

2-(2-phenoxypyridin-3-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPNEMZZKLGKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.